Ferrocenecarboxaldehído (8CI)

Descripción general

Descripción

Ferrocenecarboxaldehyde is a useful research compound. Its molecular formula is C11H10FeO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ferrocenecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocenecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Determinación de Penicilamina

Ferrocenecarboxaldehído se ha utilizado en la determinación de penicilamina . Se unió covalentemente a óxido mixto de SiO2–Al2O3 en tamaño nanoscópico y se usó como mediador para la determinación de penicilamina . El potencial del pico de oxidación de la penicilamina en el electrodo modificado cambia aproximadamente 400 mV a un valor menos positivo que para el electrodo de pasta de carbono no modificado .

Polímeros y Dendrímeros Dinámicos Redox

Ferrocenecarboxaldehído se utiliza en química de polímeros como polímeros y dendrímeros dinámicos redox . Estos polímeros y dendrímeros tienen propiedades únicas que los hacen útiles en una variedad de aplicaciones, incluidos sensores, sistemas de administración de fármacos y ciencia de materiales .

Biorreceptores en Ciencia de Materiales

En ciencia de materiales, ferrocenecarboxaldehído se utiliza como biorreceptores . Estos biorreceptores se pueden utilizar para detectar moléculas biológicas específicas, lo que los hace útiles en biosensores y otras aplicaciones bioanalíticas .

Farmacología y Bioquímica

Ferrocenecarboxaldehído tiene aplicaciones en farmacología y bioquímica . Sus propiedades únicas lo hacen útil en el desarrollo de nuevos medicamentos y en el estudio de sistemas biológicos .

Electroquímica

En electroquímica, ferrocenecarboxaldehído se utiliza debido a sus propiedades redox únicas . Se puede utilizar en el desarrollo de nuevos sensores electroquímicos y en el estudio de reacciones redox .

Óptica no lineal

Ferrocenecarboxaldehído también tiene aplicaciones en óptica no lineal . Sus propiedades electrónicas y estructurales únicas lo hacen útil en el desarrollo de nuevos materiales y dispositivos ópticos .

Mecanismo De Acción

Target of Action

Ferrocenecarboxaldehyde (8CI) is a ferrocene derivative that has been studied for its potential applications in various fields. It has been used in the study of dna damage and protection, suggesting that it may interact with dna structures .

Mode of Action

It was successfully labeled onto a denatured calf-thymus DNA by 1-ethyl-3-(3-dimethyl-aminopropyl) carbodiimide (EDC) . This suggests that it may interact with DNA structures, possibly causing changes in their properties.

Biochemical Pathways

Ferrocene derivatives have been synthesized and studied for their properties in various applications, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry . This suggests that Ferrocenecarboxaldehyde (8CI) may interact with multiple biochemical pathways.

Result of Action

Its use in the study of dna damage and protection suggests that it may have effects at the molecular level, possibly influencing dna structures .

Action Environment

It’s known that the compound is a solid under normal conditions and has a melting point of 118-120 °c . This suggests that it may be stable under a wide range of environmental conditions.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ferrocenecarboxaldehyde are largely determined by its unique structure. The presence of the ferrocene moiety allows it to participate in various biochemical reactions

Cellular Effects

Some studies suggest that ferrocene derivatives can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWFKXVSWQSSAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FeO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12093-10-6 | |

| Record name | Ferrocenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

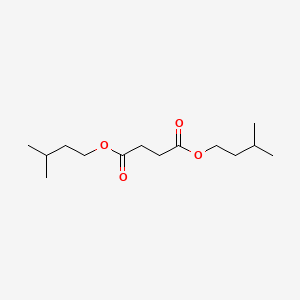

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

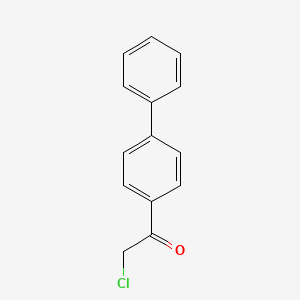

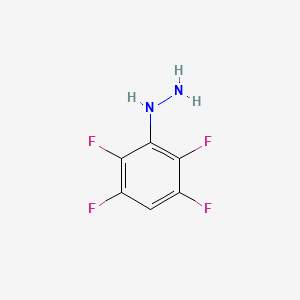

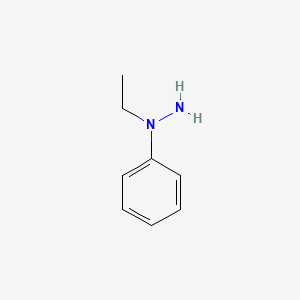

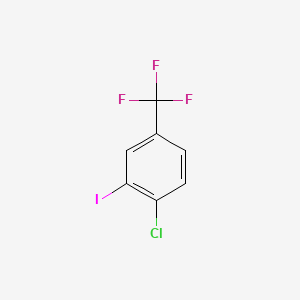

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ferrocenecarboxaldehyde?

A1: Ferrocenecarboxaldehyde has a molecular formula of C11H10FeO and a molecular weight of 214.04 g/mol.

Q2: What spectroscopic data is available for characterizing Ferrocenecarboxaldehyde?

A2: Researchers commonly utilize a range of spectroscopic techniques to characterize Ferrocenecarboxaldehyde. These include:

- Fourier-transform infrared spectroscopy (FTIR): FTIR confirms the presence of characteristic functional groups like the aldehyde C=O stretch and cyclopentadienyl ring vibrations. [, , ]

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]

- UV-Visible Spectroscopy: This technique helps study the electronic transitions within the molecule, revealing information about conjugation and potential charge transfer interactions. [, ]

- Electrochemical methods like cyclic voltammetry (CV): These are essential for investigating the compound's redox behavior, attributed to the presence of the ferrocene moiety. [, , , ]

Q3: What is significant about the structure of Ferrocenecarboxaldehyde as revealed by Fourier transform microwave spectroscopy?

A3: Gas-phase structural analysis using Fourier transform microwave spectroscopy determined key structural parameters of Ferrocenecarboxaldehyde. The study revealed that the cyclopentadienyl rings in Ferrocenecarboxaldehyde adopt an eclipsed conformation in the ground vibrational state. []

Q4: How does Ferrocenecarboxaldehyde behave in condensation reactions?

A4: Ferrocenecarboxaldehyde readily undergoes condensation reactions typical of aldehydes. It has been utilized in Claisen-Schmidt condensations to yield ferrocenyl chalcones, showcasing its versatility as a building block for more complex structures. []

Q5: What is the significance of the aldehyde group in Ferrocenecarboxaldehyde's reactivity?

A5: The aldehyde group plays a crucial role in its reactivity, enabling its use in various synthetic transformations. For instance, it acts as a key precursor in synthesizing ferrocenyl acrylic acid via reaction with propandioic acid in an ionic liquid medium. []

Q6: Can Ferrocenecarboxaldehyde act as a ligand in metal complex formation?

A6: Yes, Ferrocenecarboxaldehyde functions effectively as a ligand in metal complex formation. It has been used to synthesize various metal complexes, including those with cobalt(II), nickel(II), copper(II), and palladium(II) ions, demonstrating its coordination capabilities. [, ]

Q7: How has Ferrocenecarboxaldehyde been used in the synthesis of chiral compounds?

A7: Researchers have successfully employed Ferrocenecarboxaldehyde in the synthesis of chiral ferrocenylimines. These imines, derived from chiral primary amines, serve as valuable ligands in asymmetric catalysis. Notably, they have demonstrated high enantioselectivities (up to 94% ee) when applied in asymmetric allylic alkylation reactions. []

Q8: How is Ferrocenecarboxaldehyde utilized in material science?

A8: Ferrocenecarboxaldehyde plays a crucial role in material science, particularly in the development of functionalized surfaces. It facilitates the covalent attachment of molecules to silicon surfaces. This is exemplified by the formation of self-assembled monolayers on hydrogen-terminated Si(111) surfaces. [, ]

Q9: What are the applications of Ferrocenecarboxaldehyde in biosensor development?

A9: Ferrocenecarboxaldehyde has significant applications in biosensor development. One example is its use in the fabrication of glucose biosensors. By covalently linking Ferrocenecarboxaldehyde to amino-functionalized multi-wall carbon nanotubes, researchers create a platform for enzyme immobilization. This approach has led to the development of sensitive and stable glucose biosensors. []

Q10: How is Ferrocenecarboxaldehyde utilized in the preparation of polymers?

A10: Ferrocenecarboxaldehyde serves as a valuable precursor in polymer synthesis, leading to the creation of polymers with interesting electrochemical properties. Notably, it has been employed in the preparation of poly(ferrocene-Schiff base) polymers, which exhibit enhanced conductivity upon doping with metal salts, making them promising materials for semiconductor applications. []

Q11: What insights have computational studies provided into Ferrocenecarboxaldehyde derivatives?

A11: Computational chemistry techniques, such as density functional theory (DFT) calculations, have provided valuable insights into the structural and electronic properties of Ferrocenecarboxaldehyde and its derivatives. These studies aid in understanding their reactivity, stability, and potential applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.